3-Methylpentane-D14
Overview
Description
3-Methylpentane-D14 is an organic compound belonging to the class of alkanes, specifically a branched-chain alkane. This compound is a colorless liquid with an odorless characteristic and is insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentane-D14 can be synthesized through various methods, including the following:
Hydrogenation of Alkenes: The compound can be produced by the catalytic hydrogenation of 3-methyl-1-pentene or 3-methyl-2-pentene using a palladium or platinum catalyst under high pressure and temperature.
Alkylation of Alkanes: Another method involves the alkylation of pentane with methanol in the presence of an acid catalyst such as sulfuric acid or hydrofluoric acid.
Industrial Production Methods: In industrial settings, this compound is typically produced through the cracking of petroleum . This process involves breaking down larger hydrocarbon molecules into smaller ones, including branched alkanes like 3-methylpentane.
Chemical Reactions Analysis
3-Methylpentane-D14 undergoes several types of chemical reactions, including:
Oxidation: When oxidized, it forms ketones and aldehydes. Common reagents for oxidation include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogenation reactions can substitute hydrogen atoms with halogens (e.g., chlorine, bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: 3-Methyl-2-pentanone and 3-Methylpentanal
Reduction: 3-Methylpentanol
Substitution: 3-Methylpentyl chloride, 3-Methylpentyl bromide
Scientific Research Applications
3-Methylpentane-D14 has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography for calibration and as a solvent in organic synthesis.
Biology: The compound serves as a non-polar solvent in biological studies, particularly in the extraction of lipids and other non-polar substances from biological samples.
Medicine: It is utilized in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: this compound is employed as a specialty solvent in the production of paints, coatings, and adhesives.
Mechanism of Action
The mechanism by which 3-Methylpentane-D14 exerts its effects depends on its application. For instance, in organic synthesis, it acts as a non-polar solvent, facilitating reactions by dissolving reactants and intermediates. In biological studies, it helps in the extraction of lipids by disrupting cell membranes and solubilizing lipid molecules.
Molecular Targets and Pathways Involved:
Solvent Action: It interacts with non-polar molecules, aiding in their separation and purification.
Lipid Extraction: It targets cell membranes, causing them to break down and release lipids.
Comparison with Similar Compounds
3-Methylpentane-D14 is similar to other branched-chain alkanes such as 2-methylpentane, 2,3-dimethylbutane, and 2,2-dimethylbutane. it is unique in its structure and properties:
This compound stands out due to its higher boiling point and its specific applications in scientific research and industrial processes.
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEOZHBOMNWTJB-YSWKHMAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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